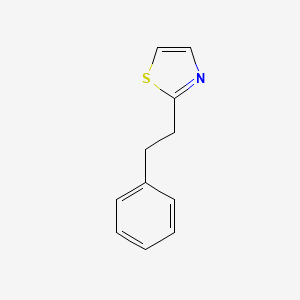
Copper--ytterbium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–ytterbium (1/1) is a compound that combines copper and ytterbium in a 1:1 ratio Ytterbium is a rare earth element, part of the lanthanide series, known for its unique electronic properties Copper, on the other hand, is a well-known transition metal with excellent electrical and thermal conductivity
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper–ytterbium (1/1) can be synthesized through various methods, including solid-state reactions and metallurgical processes. One common method involves the direct reaction of copper and ytterbium metals at high temperatures in an inert atmosphere to prevent oxidation. The reaction is typically carried out in a vacuum or under an inert gas such as argon.
Industrial Production Methods: In industrial settings, the production of copper–ytterbium (1/1) may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture of the two metals and can be scaled up for large-scale production. The resulting alloy is then cooled and processed into the desired form.
Chemical Reactions Analysis
Types of Reactions: Copper–ytterbium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form oxides of copper and ytterbium. It can also participate in redox reactions where copper and ytterbium change their oxidation states.
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at elevated temperatures to form copper oxide and ytterbium oxide.
Reduction: Can be reduced using hydrogen or other reducing agents to revert to the metallic state.
Substitution: Reacts with halogens to form halides of copper and ytterbium.
Major Products:
Oxides: Copper oxide (CuO) and ytterbium oxide (Yb2O3).
Halides: Copper halides (CuX) and ytterbium halides (YbX3), where X can be fluorine, chlorine, bromine, or iodine.
Scientific Research Applications
Copper–ytterbium (1/1) has several applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of specialized alloys and materials with enhanced electrical and thermal conductivity.
Mechanism of Action
The mechanism by which copper–ytterbium (1/1) exerts its effects is primarily through its electronic properties. Copper’s high electrical conductivity combined with ytterbium’s unique electronic configuration allows for efficient electron transfer processes. This makes the compound an effective catalyst in various reactions. Additionally, the compound’s ability to form stable complexes with other molecules enhances its utility in biological and medical applications.
Comparison with Similar Compounds
Copper–yttrium (1/1): Another compound combining copper with a rare earth element, yttrium. It shares some properties with copper–ytterbium (1/1) but differs in its electronic and magnetic characteristics.
Copper–lanthanum (1/1): Combines copper with lanthanum, another lanthanide. This compound is known for its catalytic properties but has different stability and reactivity compared to copper–ytterbium (1/1).
Uniqueness: Copper–ytterbium (1/1) stands out due to the specific electronic properties of ytterbium, which can exist in multiple oxidation states. This allows for more versatile applications in catalysis and electronic materials. Additionally, the compound’s stability and ability to form various complexes make it a valuable material in scientific research and industrial applications.
Properties
CAS No. |
12659-21-1 |
|---|---|
Molecular Formula |
CuYb |
Molecular Weight |
236.59 g/mol |
IUPAC Name |
copper;ytterbium |
InChI |
InChI=1S/Cu.Yb |
InChI Key |
GFAHANIWTVRKHX-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Yb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


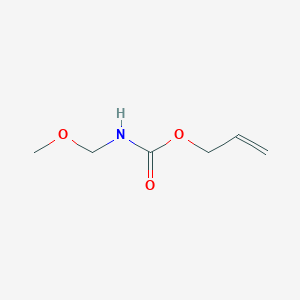
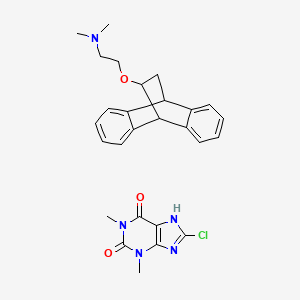
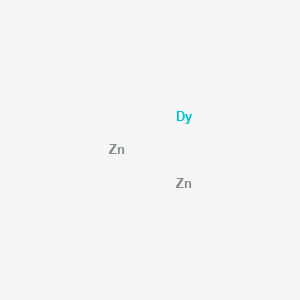
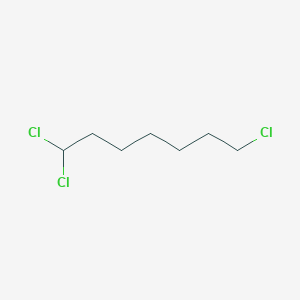
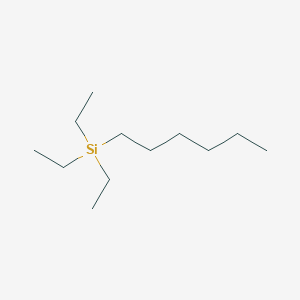
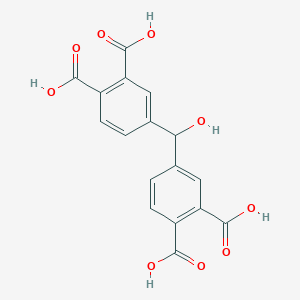

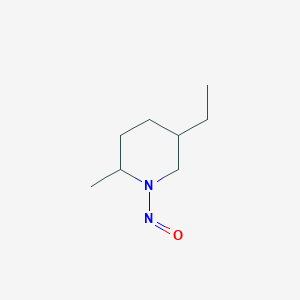
![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
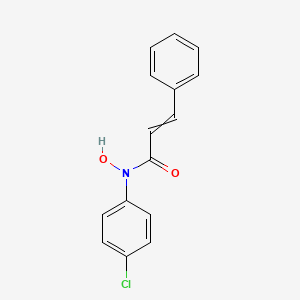
![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
